N-(4-Nitrobenzoyl)-beta-alanine

Übersicht

Beschreibung

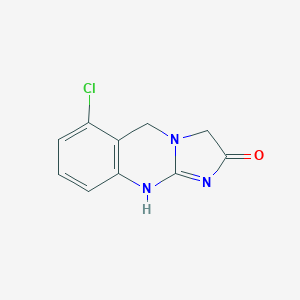

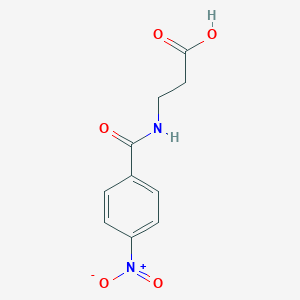

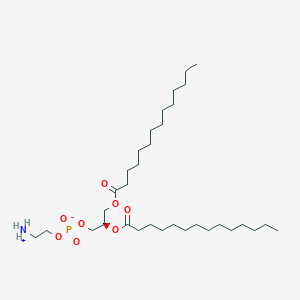

“N-(4-Nitrobenzoyl)-beta-alanine” is a chemical compound with the molecular formula C10H10N2O5 . It is a crystal in form and has a molecular weight of 238.20 .

Molecular Structure Analysis

The molecular structure of “N-(4-Nitrobenzoyl)-beta-alanine” is represented by the linear formula O2NC6H4CONHCH2CH2CO2H . The compound has a molecular weight of 238.20 .Physical And Chemical Properties Analysis

“N-(4-Nitrobenzoyl)-beta-alanine” is a crystal in form . It has a melting point of 165°C . The compound has a molecular weight of 238.20 and a purity/analysis method of >98.0% (HPLC,T) .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Cyclic Voltammetric Behavior of N-aroyl-N′- (4′-cyanophenyl)thioureas

- Summary of Application : The compound N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea was synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . Cyclic voltammetric (CV) experiments for the compounds were performed with the glassy carbon electrode .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

2. Crystal Growth and Studies of Thiourea Doped 4-Nitrobenzoyl Chloride

- Summary of Application : Thiourea Doped 4-Nitrobenzoyl Chloride (4NBC) Single Crystal were grown by solution growth method using slow evaporation technique .

- Methods of Application : The saturated solution is filtered and seeds were grown over 35 days. These seeds are removed carefully and the solution is again concentrated .

- Results or Outcomes : The hardness of the crystal has been found out using Vicker’s microhardness tester. The thermal stability of the grown crystal was found by TGA/DTA analysis .

3. Synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of Application : The compound 4-Nitrobenzoyl chloride is used for synthesis .

- Methods of Application : The compound is used in the synthesis of various organic compounds .

- Results or Outcomes : The resulting compounds are used in various fields such as pharmaceuticals, agrochemicals, and specialty chemicals .

4. Mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Summary of Application : The compound N-(2,2-Diphenylethyl)-4-nitrobenzamide was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Methods of Application : The resulting bio-functional hybrid compound was meticulously characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

- Results or Outcomes : The compound finds diverse applications in various fields. Its significance lies in its utility as a key building block in organic synthesis .

5. Racemic Resolution of N-(4-nitrobenzoyl)-dl

- Summary of Application : The study outlines the recognition of N-(4-nitrobenzoyl)-D- and N-(4-nitrobenzoyl)-L-serine by brucine .

- Methods of Application : The study was conducted depending on the solvent used (methanol or ethanol), as well as how the sample for crystallization was prepared .

- Results or Outcomes : Twelve new crystalline products were the result of different or similar recognition of N-(4-nitrobenzoyl)-D- and N-(4-nitrobenzoyl)-L-serine by brucine .

6. Synthesis of 4-Nitrobenzoyl Chloride

- Summary of Application : 4-Nitrobenzoyl chloride is used for synthesis .

- Methods of Application : The compound is used in the synthesis of various organic compounds .

- Results or Outcomes : The resulting compounds are used in various fields such as pharmaceuticals, agrochemicals, and specialty chemicals .

7. Mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Summary of Application : The compound N-(2,2-Diphenylethyl)-4-nitrobenzamide was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Methods of Application : The resulting bio-functional hybrid compound was meticulously characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

- Results or Outcomes : The compound finds diverse applications in various fields. Its significance lies in its utility as a key building block in organic synthesis .

8. Racemic Resolution of N-(4-nitrobenzoyl)-dl

- Summary of Application : The study outlines the recognition of N-(4-nitrobenzoyl)-D- and N-(4-nitrobenzoyl)-L-serine by brucine .

- Methods of Application : The study was conducted depending on the solvent used (methanol or ethanol), as well as how the sample for crystallization was prepared .

- Results or Outcomes : Twelve new crystalline products were the result of different or similar recognition of N-(4-nitrobenzoyl)-D- and N-(4-nitrobenzoyl)-L-serine by brucine .

Safety And Hazards

“N-(4-Nitrobenzoyl)-beta-alanine” is used for R&D purposes and is not intended for medicinal or household use . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .

Eigenschaften

IUPAC Name |

3-[(4-nitrobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTLZWITKYGYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343673 | |

| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Nitrobenzoyl)-beta-alanine | |

CAS RN |

59642-21-6 | |

| Record name | N-(4-Nitrobenzoyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59642-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)